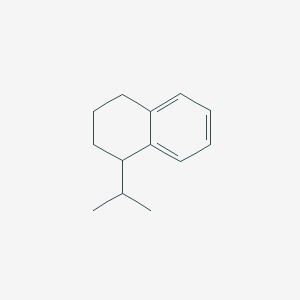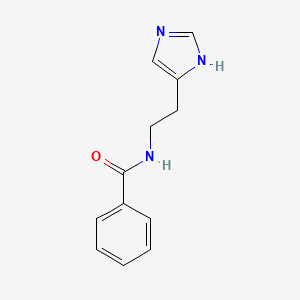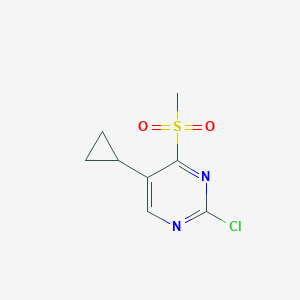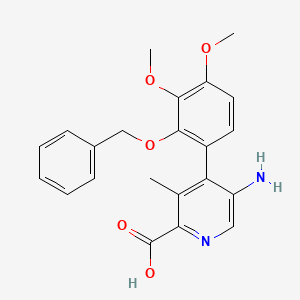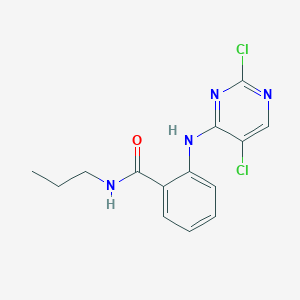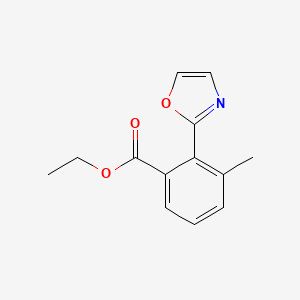
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline: is an organic compound that features a tert-butyldimethylsilyl-protected hydroxyl group and an iodine atom attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group, followed by iodination of the aniline ring. One common method includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Iodination: The protected compound is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide or potassium iodide in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the free hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.
Deprotection: Reagents like tetrabutylammonium fluoride or hydrochloric acid can be used to remove the tert-butyldimethylsilyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or organometallic derivatives can be formed.
Deprotected Aniline: Removal of the tert-butyldimethylsilyl group yields 4-hydroxymethyl-3-iodoaniline.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Potential use in the synthesis of drug candidates due to its unique reactivity and functional groups.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The iodine atom acts as a leaving group, allowing nucleophiles to attack the aniline ring.
Deprotection: The tert-butyldimethylsilyl group is cleaved under acidic or fluoride ion conditions, revealing the hydroxyl group.
Comparación Con Compuestos Similares
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness:
- Iodine Substitution: The presence of the iodine atom in 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodoaniline makes it particularly reactive in nucleophilic substitution reactions, distinguishing it from other similar compounds.
- Functional Group Protection: The tert-butyldimethylsilyl group provides stability to the hydroxyl group, allowing for selective reactions at other sites on the molecule.
Propiedades
Fórmula molecular |
C13H22INOSi |
|---|---|
Peso molecular |
363.31 g/mol |
Nombre IUPAC |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-iodoaniline |
InChI |
InChI=1S/C13H22INOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(15)8-12(10)14/h6-8H,9,15H2,1-5H3 |
Clave InChI |
YHBSMOLLGXDWNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


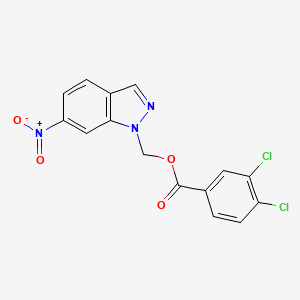
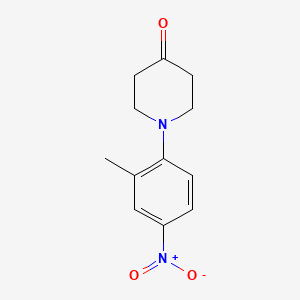
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)

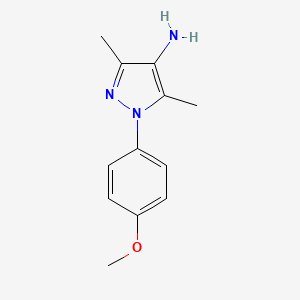
![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)

